molecular formula C15H13ClN2O3 B5694892 2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B5694892
M. Wt: 304.73 g/mol
InChI Key: CWLRIFUBURMJBM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of novel drugs. This compound is commonly referred to as "CNMA" and is a member of the acetamide family of compounds. CNMA has been found to exhibit several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In

Mechanism of Action

The exact mechanism of action of CNMA is not fully understood. However, studies have suggested that CNMA may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CNMA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CNMA has been found to exhibit several interesting biochemical and physiological effects. In animal models of inflammation and pain, CNMA has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CNMA has also been found to reduce the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. In addition, CNMA has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using CNMA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, CNMA has been extensively studied for its biological properties, making it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation of using CNMA in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects in some cell types.

Future Directions

There are several future directions for the study of CNMA. One area of research could focus on the development of novel drugs based on the structure of CNMA, particularly for the treatment of inflammation, pain, and cancer. Another area of research could focus on the elucidation of the exact mechanism of action of CNMA, as well as the identification of its molecular targets. Finally, future studies could investigate the potential use of CNMA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

CNMA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield CNMA. Other methods of synthesis include the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

CNMA has been extensively studied for its potential use in the development of novel drugs. One area of research has focused on the anti-inflammatory and analgesic properties of CNMA. Studies have shown that CNMA exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. CNMA has also been found to exhibit anti-cancer activity, particularly against breast cancer cells. In addition, CNMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRIFUBURMJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide

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